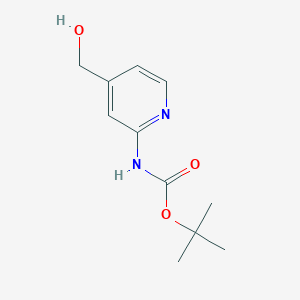

![molecular formula C10H18N2O2 B1290543 Tert-butyl (1s,5r)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate CAS No. 370882-66-9](/img/structure/B1290543.png)

Tert-butyl (1s,5r)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate

Übersicht

Beschreibung

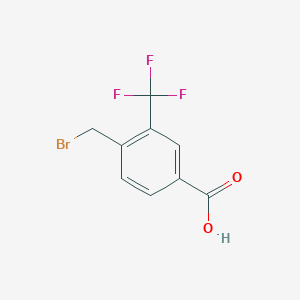

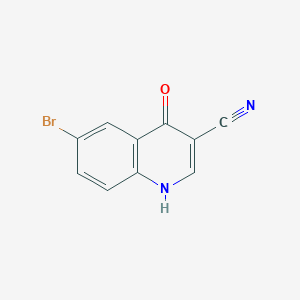

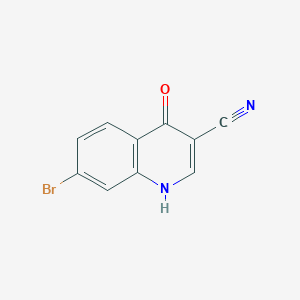

“Tert-butyl (1s,5r)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate” is a chemical compound with the CAS Number: 370882-66-9 . It has a molecular weight of 198.27 . The compound is a solid and should be stored in a dark place, in an inert atmosphere, at 2-8°C .

Molecular Structure Analysis

The linear formula of “Tert-butyl (1s,5r)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate” is C10H18N2O2 . This indicates that the compound contains 10 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.Physical And Chemical Properties Analysis

“Tert-butyl (1s,5r)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate” is a solid compound . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis of Cyclic Amino Acid Esters

This compound is utilized in the synthesis of cyclic amino acid esters, which are important intermediates in the production of various bioactive molecules. The process involves intramolecular lactonization reactions that lead to the formation of compounds with a bicyclic structure .

Structural Analysis via X-ray Crystallography

The molecular structure of derivatives of this compound has been determined using single-crystal X-ray diffraction analysis. This analysis is crucial for understanding the three-dimensional arrangement of atoms in the molecule and can provide insights into its reactivity and interaction with other molecules .

Development of Synthetic Methodologies

Researchers have explored the use of this compound in developing new synthetic methodologies for rare amino acids like hydroxypipecolic acid. The compound’s ability to undergo intramolecular reactions is key to isolating specific stereoisomers of amino acids .

Study of Diastereomeric Ratios

The compound is used to study the diastereomeric ratios in chemical reactions. It can exist in different diastereomeric forms, and its synthesis can help understand the factors that influence the formation of each diastereomer .

Exploration of Lactonization Mechanisms

The tert-butyl group in the compound facilitates the study of lactonization mechanisms. This is particularly useful in the synthesis of lactones, which are a class of compounds widely found in nature and have various pharmaceutical applications .

Pharmaceutical Research

Due to its complex bicyclic structure, this compound is of interest in pharmaceutical research. It can serve as a scaffold for the development of new drugs, especially those targeting neurological disorders where such bicyclic systems are often found .

Material Science Applications

The unique structure of this compound makes it a candidate for material science research, where it could be used to create novel polymers or as a monomer in polymerization reactions to develop materials with specific properties .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reference compound in chromatographic analysis or mass spectrometry to identify or quantify similar compounds in complex mixtures .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Eigenschaften

IUPAC Name |

tert-butyl (1S,5R)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-6-7-4-11-5-8(7)12/h7-8,11H,4-6H2,1-3H3/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPCQQZHIBTVQAB-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2C1CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]2[C@@H]1CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (1s,5r)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.